molecular formula C9H7FN2 B1176782 I kappa B gamma protein CAS No. 147257-52-1

I kappa B gamma protein

Cat. No.: B1176782
CAS No.: 147257-52-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The I kappa B gamma protein, more commonly known as NF-κB Essential Modulator (NEMO), is the critical regulatory subunit of the IκB kinase (IKK) complex, which acts as the master regulator of the NF-κB signaling pathway . This pathway controls the expression of genes vital for immune and inflammatory responses, cell survival, and proliferation . As a scaffold protein, NEMO is indispensable for the activation of the canonical NF-κB pathway. It dimerizes and oligomerizes to facilitate the activation of the catalytic IKK subunits (IKKα and IKKβ) following diverse stimuli, such as pro-inflammatory cytokines (TNF, IL-1), innate immune receptors (TLRs), and antigen receptors (TCR, BCR) . Furthermore, NEMO serves as a platform for the recruitment of upstream signaling components, often through the recognition of ubiquitin chains, and for negative regulators that help terminate the NF-κB signal . This protein is essential for the inducible phosphorylation and degradation of IκBα, which releases the p50-p65 NF-κB dimer for nuclear translocation and gene transcription . Research on NEMO is fundamental to understanding inflammatory diseases, autoimmune conditions, and cancers characterized by dysregulated NF-κB activity . Mutations in the IKBKG gene encoding NEMO are the cause of NEMO deficiency syndrome, an X-linked genetic disorder . This recombinant human this compound is provided as a GST-fusion protein, purified from Sf9 insect cells, and is validated for use in applications such as Western blot, protein-protein interaction studies, and in vitro kinase complex reconstitution .

Properties

CAS No.

147257-52-1

Molecular Formula

C9H7FN2

Synonyms

I kappa B gamma protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The IκB family includes IκBα, IκBβ, IκBε, Bcl-3, and IκBγ. Below is a detailed comparison based on structural, functional, and regulatory properties:

Table 1: Structural and Functional Comparison

Property IκBγ (pdI) IκBα (MAD-3) IκBβ
Origin Processed from p105 Standalone protein Standalone protein
Ankyrin Repeats 6 full + 1 partial repeat 6 full repeats 6 full repeats
Subunit Specificity p50/p65 p50/p65 p50/c-Rel
PEST Sequence Absent Present (C-terminal) Present
Degradation Signal Phosphorylation-independent Ser32/36 phosphorylation Ser19/23 phosphorylation
Ubiquitination Not characterized Lys21/22 ubiquitination Lys9 ubiquitination
Disease Link Limited evidence Hodgkin’s disease Inflammatory disorders

Key Differences

Structural Determinants: IκBγ requires an incomplete seventh ankyrin repeat for high-affinity binding to NF-κB p50, whereas IκBα achieves inhibition through six repeats alone . The absence of a PEST sequence in IκBγ contrasts with IκBα and IκBβ, where PEST sequences mediate constitutive turnover .

Regulatory Mechanisms :

  • IκBα : Signal-induced degradation via phosphorylation (Ser32/36) and ubiquitination (Lys21/22) activates NF-κB . Mutations in these residues (e.g., truncated proteins in Hodgkin’s HRS cells) cause constitutive NF-κB activation .
  • IκBγ : Its activity is regulated by precursor processing rather than acute degradation. It lacks conserved phosphorylation/ubiquitination motifs, suggesting distinct regulatory pathways .

Functional Roles: IκBα is the primary responder to cytokines (e.g., TNF-α, IL-1) and pathogens, enabling rapid NF-κB activation .

Table 2: Regulatory Pathways

Pathway IκBγ IκBα IκBβ
Phosphorylation Not required IKKα/IKKβ (Ser32/36) IKKβ (Ser19/23)
Ubiquitination Unknown E3RS(IκB)/SCF (Lys21/22) Lys9-dependent
Degradation Proteasome (p105 processing) 26S proteasome 26S proteasome
Autoregulation None reported NF-κB-induced resynthesis Not characterized

Research Findings and Implications

  • IκBα Dominance in Pathology : Mutations in IκBα (e.g., C-terminal truncations) are linked to Hodgkin’s lymphoma, where constitutive NF-κB drives proliferation and anti-apoptosis . In contrast, IκBγ mutations are rarely reported, highlighting its auxiliary role.
  • Kinase Specificity: IκBα is phosphorylated by IKKα/IKKβ, while IκBγ’s regulation remains unclear.
  • Therapeutic Targeting : Drugs targeting IκBα phosphorylation (e.g., proteasome inhibitors) are clinically validated, whereas IκBγ-specific therapies remain unexplored .

Preparation Methods

Isolation of the IKK Complex

IκBγ is natively expressed as part of the 700–900 kDa IKK complex in mammalian cells. Early purification strategies focused on isolating this complex from cytokine-stimulated cells. For example, DiDonato et al. (1999) purified the IKK complex from TNF-α-treated HeLa cells using a combination of ion-exchange chromatography, gel filtration, and affinity-based methods. The protocol involved:

  • Cell Stimulation : HeLa cells treated with TNF-α (10 ng/mL for 10 minutes) to activate NF-κB signaling.

  • Lysis : Cells homogenized in a buffer containing 20 mM HEPES (pH 7.9), 150 mM NaCl, 1% NP-40, and protease inhibitors.

  • Chromatography : Sequential purification via DEAE-Sepharose (anion exchange), Superose 6 gel filtration, and heparin-Sepharose affinity columns.

  • Validation : Kinase activity assays using recombinant IκBα as a substrate to confirm IKK functionality.

This method yielded a heterotrimeric complex containing IKKα, IKKβ, and IκBγ, with IκBγ serving as the regulatory subunit. However, native purification is labor-intensive and yields low quantities of IκBγ (typically <1% of total cellular protein).

Recombinant Expression Systems

Mammalian Transient Transfection

Recombinant expression in mammalian cells ensures proper post-translational modifications. A study by Li et al. (2020) utilized HEK293T cells transfected with wild-type or mutant IKBKG plasmids to produce IκBγ:

  • Plasmid Construction : Full-length human IKBKG cDNA cloned into pcDNA3.0-HA vectors.

  • Transfection : Lipofectamine 3000-mediated delivery of plasmids into HEK293T cells.

  • Harvesting : Cells lysed 48 hours post-transfection in RIPA buffer (50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100).

  • Immunoprecipitation : Anti-HA agarose beads used to isolate HA-tagged IκBγ, achieving >90% purity.

This approach facilitates functional studies, as seen in NF-κB luciferase assays where transfected IκBγ restored signaling in IKBKG-deficient cells.

Bacterial Expression Challenges

IκBγ’s large size (48 kDa) and requirement for eukaryotic folding partners limit its solubility in prokaryotic systems. Attempts to express full-length IκBγ in E. coli often result in inclusion bodies. Co-expression with IKKα/IKKβ or truncation of the N-terminal coiled-coil domain improves solubility but compromises functional activity.

CRISPR-Cas9 Engineered Cell Lines

Endogenous Tagging

CRISPR-Cas9 enables endogenous tagging of IκBγ with affinity epitopes (e.g., FLAG or HA) in diploid cell lines. A protocol from Li et al. (2020) achieved this via:

  • sgRNA Design : Targeting the IKBKG stop codon for homology-directed repair.

  • Selection : Puromycin resistance markers integrated alongside the tag.

  • Validation : Western blotting with anti-FLAG antibodies confirmed tagging efficiency >70%.

This approach allows study of IκBγ in its native context but requires extensive optimization.

Functional Assays for Quality Control

NF-κB Inhibition Assays

Purified IκBγ must be validated for its ability to inhibit NF-κB-DNA binding. A footprinting assay described by Malek et al. (1995) involves:

  • Incubation : Purified IκBγ mixed with NF-κB p50 and a 32P-labeled DNA probe.

  • DNase I Digestion : Cleavage patterns analyzed via gel electrophoresis.

  • Quantification : Reduced DNase I accessibility at p50-binding sites indicates successful inhibition.

Kinase Activity Profiling

IκBγ’s role in IKK activation is assessed by measuring IKKβ phosphorylation of IκBα. A radioactive kinase assay includes:

  • Substrate : Recombinant IκBα (residues 1–54) containing Ser32/36.

  • Reaction : [γ-32P]ATP, MgCl2, and purified IKK complex.

  • Detection : Autoradiography of phosphorylated IκBα.

Challenges and Optimization Strategies

ChallengeSolutionReference
Low native abundanceStimulation with TNF-α or IL-1β
Insolubility in bacterial systemsCo-expression with IKKα/IKKβ
Tag interferenceC-terminal tagging with small epitopes
Elution-induced denaturationLight-controlled affinity chromatography

Q & A

Q. What strategies mitigate cross-reactivity challenges when detecting I kappa B gamma isoforms in heterogeneous samples?

  • Methodology : Combine 2D gel electrophoresis with isoform-specific antibodies. Validate using siRNA knockdowns or CRISPR-Cas9 knockout cell lines. For high-throughput studies, apply tandem mass spectrometry with spectral libraries to distinguish isoforms .

Q. How should experimental designs be optimized to study I kappa B gamma’s role in non-canonical NF-kappa B pathways?

  • Methodology : Use luciferase reporter assays with NF-kappa B response elements. Include stimuli like TNF-α or IL-1β to activate pathways. For in vivo relevance, employ tissue-specific conditional knockout models and single-cell RNA sequencing to map pathway activity .

Q. What statistical frameworks are appropriate for analyzing time-resolved data on I kappa B gamma’s nuclear-cytoplasmic shuttling?

  • Methodology : Apply mixed-effects models to account for cell-to-cell variability. Use Bayesian inference to estimate kinetic parameters (e.g., import/export rates). Validate with bootstrapping to ensure robustness .

Data Interpretation & Contradictions

Q. How to reconcile discrepancies between in vitro and in vivo studies of I kappa B gamma’s regulatory mechanisms?

  • Methodology : Cross-validate findings using ex vivo systems like patient-derived organoids. Perform meta-analyses of public datasets (e.g., GEO, ProteomicsDB) to identify context-dependent interactions. Control for microenvironmental factors (e.g., hypoxia, pH) in vitro .

Q. What steps resolve conflicting evidence about I kappa B gamma’s phosphorylation sites and their functional relevance?

  • Methodology : Use alanine-scanning mutagenesis to systematically test putative phosphorylation sites. Pair with phospho-proteomics and functional assays (e.g., NF-kappa B luciferase activity). Compare results across cell types (e.g., immune vs. epithelial cells) .

Ethical & Technical Standards

Q. What ethical guidelines apply when using human-derived samples to study I kappa B gamma in disease models?

  • Best Practices : Adhere to IRB protocols for informed consent and sample anonymization. Use validated kits (e.g., ELISA) with CE-IVD marks for clinical samples. Document batch numbers and storage conditions to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.